Cyclohexanecarboxamide, N-(3,5-dichloro-4-hydroxyphenyl)-1-methyl-
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Overview
Description
Cyclohexanecarboxamide, N-(3,5-dichloro-4-hydroxyphenyl)-1-methyl-, is a chemical compound with the molecular formula C13H15Cl2NO2 and a molecular weight of 288.17 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring, a carboxamide group, and a dichlorohydroxyphenyl group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of Cyclohexanecarboxamide, N-(3,5-dichloro-4-hydroxyphenyl)-1-methyl-, typically involves the reaction of cyclohexanecarboxylic acid with N-(3,5-dichloro-4-hydroxyphenyl)-1-methylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Cyclohexanecarboxamide, N-(3,5-dichloro-4-hydroxyphenyl)-1-methyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Cyclohexanecarboxamide, N-(3,5-dichloro-4-hydroxyphenyl)-1-methyl-, has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxamide, N-(3,5-dichloro-4-hydroxyphenyl)-1-methyl-, involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Cyclohexanecarboxamide, N-(3,5-dichloro-4-hydroxyphenyl)-1-methyl-, can be compared with other similar compounds, such as:
Cyclohexanecarboxamide, N-(3,5-dichloro-4-hydroxyphenyl)-: This compound lacks the 1-methyl group, which may result in different chemical and biological properties.
Cyclohexanecarboxamide, N-(3,5-dichloro-4-hydroxyphenyl)-2-methyl-: The presence of a methyl group at a different position can influence the compound’s reactivity and interactions.
Cyclohexanecarboxamide, N-(3,5-dichloro-4-hydroxyphenyl)-1-ethyl-: The substitution of a methyl group with an ethyl group can lead to variations in the compound’s physical and chemical properties.
Properties
Molecular Formula |
C14H17Cl2NO2 |
---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
N-(3,5-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H17Cl2NO2/c1-14(5-3-2-4-6-14)13(19)17-9-7-10(15)12(18)11(16)8-9/h7-8,18H,2-6H2,1H3,(H,17,19) |
InChI Key |
BRDDGUNPUPIBSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl |
Origin of Product |
United States |
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